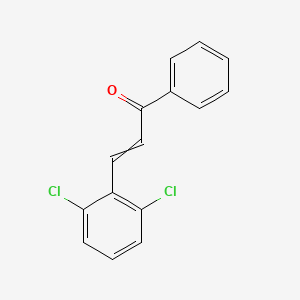

2,6-Dichlorochalcone

Descripción general

Descripción

2,6-Dichlorochalcone is an organic compound belonging to the chalcone family, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the aromatic ring. Chalcones are a class of compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. The molecular formula of this compound is C15H10Cl2O, and it has a molecular weight of 277.15 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorochalcone typically involves the Claisen-Schmidt condensation reaction between 2,6-dichlorobenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of heterogeneous catalysts such as potassium carbonate or basic alumina can further improve the reaction efficiency and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichlorochalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of epoxides or diketones.

Reduction: Formation of dihydrochalcone derivatives.

Substitution: Formation of substituted chalcone derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Chalcones, including 2,6-Dichlorochalcone, have shown significant anticancer properties. Research indicates that chalcones can modulate various cancer cell pathways, leading to cell cycle arrest and apoptosis. For instance:

- A study demonstrated that chalcone derivatives exhibited antimitotic activity with IC50 values in the low micromolar range against K562 leukemia cells, indicating their potential as chemotherapeutic agents .

- Another research highlighted the ability of this compound to induce apoptosis in cancer cells by activating caspases and depolarizing mitochondrial membranes .

Antioxidant Properties

Chalcones are noted for their antioxidant capabilities. They can scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases. The antioxidant activity of this compound has been assessed through various assays, showing promising results in inhibiting DPPH and ABTS radicals .

Anti-inflammatory Effects

Chalcones have been investigated for their anti-inflammatory properties. Studies indicate that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .

Antifungal Activity

Recent studies have explored the use of chalcones as antifungal agents in agriculture. This compound has demonstrated effectiveness against various fungal pathogens responsible for postharvest diseases:

- Research indicated that this compound could inhibit the growth of fungi such as Fusarium tricinctum and Trichoderma roseum, suggesting its potential as a biopesticide .

- The mechanism involves disrupting fungal cell membrane integrity and affecting spore production, which could lead to reduced crop losses.

Structural Insights and Mechanisms of Action

The structural characteristics of this compound contribute to its biological activities. The α,β-unsaturated carbonyl moiety is essential for its interaction with biological macromolecules, allowing it to modulate various signaling pathways involved in disease processes.

Case Studies

Mecanismo De Acción

The mechanism of action of 2,6-Dichlorochalcone involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparación Con Compuestos Similares

2,6-Dichlorochalcone can be compared with other chalcone derivatives such as:

2,4-Dichlorochalcone: Similar structure but with chlorine atoms at the 2 and 4 positions.

4,4’-Dichlorochalcone: Chlorine atoms at the 4 positions on both aromatic rings.

2,4,6-Trichlorochalcone: Contains three chlorine atoms, leading to enhanced biological activity but increased toxicity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other chalcone derivatives .

Actividad Biológica

2,6-Dichlorochalcone is a synthetic chalcone derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, supported by data tables and research findings.

Overview of Chalcones

Chalcones are a class of flavonoids characterized by their open-chain structure, which allows them to interact with various biological targets. They exhibit a wide range of pharmacological activities, making them promising candidates for drug development. The biological activities of this compound specifically are attributed to its structural features that influence its interaction with cellular targets.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 5.12 | Induction of apoptosis via caspase activation |

| HL-60 (leukemia) | 3.45 | Cell cycle arrest at G2/M phase |

| AGS (gastric) | 4.67 | Mitochondrial membrane depolarization |

In a study conducted by Ramirez-Tagle et al., this compound was shown to significantly inhibit the growth of HeLa cells with an IC50 value of 5.12 µg/mL, suggesting its potential as a therapeutic agent in cervical cancer treatment .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial activity against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as an antibacterial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Gram-positive |

| Escherichia coli | 2 | Gram-negative |

| Klebsiella pneumoniae | 1 | Gram-negative |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of just 0.5 µg/mL .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators.

Table 3: Inhibitory Effects on Inflammatory Mediators

| Mediator | IC50 (µM) |

|---|---|

| Nitric Oxide (NO) | 9.35 |

| Cyclooxygenase-2 (COX-2) | 8.78 |

| Interleukin-6 (IL-6) | 7.50 |

Studies have shown that the compound can significantly reduce the production of nitric oxide in activated macrophages, indicating its potential for treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. It effectively scavenges free radicals and reduces oxidative stress.

Table 4: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15.20 |

| ABTS Radical Scavenging | 12.45 |

The compound's ability to inhibit DPPH and ABTS radicals underscores its potential as a natural antioxidant .

Case Studies and Research Findings

Multiple studies have reinforced the biological activity of this compound:

- Cell Cycle Arrest : A study found that treatment with this chalcone led to significant cell cycle arrest in the G0/G1 phase in HeLa cells after exposure for 24 hours .

- Apoptosis Induction : Activation of caspases -8 and -9 was observed in HL-60 cells treated with the compound, further confirming its role in inducing apoptosis .

- Antimicrobial Efficacy : In vivo studies indicated that oral administration of the compound significantly reduced bacterial load in infected mice models .

Propiedades

Número CAS |

59826-46-9 |

|---|---|

Fórmula molecular |

C15H10Cl2O |

Peso molecular |

277.1 g/mol |

Nombre IUPAC |

(E)-3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H10Cl2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ |

Clave InChI |

DBXDWKVTMRWZDM-MDZDMXLPSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.